molecular formula C14H19N5OS B13368935 N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine

Cat. No.: B13368935
M. Wt: 305.40 g/mol
InChI Key: FCBYWTROAWHIFF-UHFFFAOYSA-N
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Description

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine is a complex organic compound that features a pyrimidine ring substituted with an amino group and a thienyl group, as well as a morpholine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 2-thiophenecarboxaldehyde with guanidine to form the pyrimidine ring. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets. The amino and thienyl groups can form hydrogen bonds and π-π interactions with target molecules, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine
  • N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine

Uniqueness

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H19N5OS

Molecular Weight

305.40 g/mol

IUPAC Name

4-N-(2-morpholin-4-ylethyl)-6-thiophen-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H19N5OS/c15-14-17-11(12-2-1-9-21-12)10-13(18-14)16-3-4-19-5-7-20-8-6-19/h1-2,9-10H,3-8H2,(H3,15,16,17,18)

InChI Key

FCBYWTROAWHIFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=NC(=C2)C3=CC=CS3)N

Origin of Product

United States

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